molecular formula C7H11ClO2 B8648608 3-Chloro-5-methyl-2,4-hexanedione CAS No. 473923-80-7

3-Chloro-5-methyl-2,4-hexanedione

Cat. No. B8648608
CAS RN: 473923-80-7
M. Wt: 162.61 g/mol
InChI Key: KYENGNWJVSTALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methyl-2,4-hexanedione is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-methyl-2,4-hexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methyl-2,4-hexanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

473923-80-7

Product Name

3-Chloro-5-methyl-2,4-hexanedione

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloro-5-methylhexane-2,4-dione

InChI

InChI=1S/C7H11ClO2/c1-4(2)7(10)6(8)5(3)9/h4,6H,1-3H3

InChI Key

KYENGNWJVSTALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (13.4 ml, 105 mmol) was added dropwise to a stirred pale yellow solution of tetrabutylammonium iodide (566 mg, 1.53 mmol) in dry acetonitrile (100 ml) at room temperature under nitrogen. The resulting solution was cooled in ice and 5-methylhexane-2,4-dione (4.50 g, 35.1 mmol) and then dry dimethylsulphoxide (7.47 ml, 105 mmol) were added dropwise over 5 minutes producing a yellow solution which was allowed to warm slowly to room temperature with stirring over 1 hour. Tetrabutylammonium bromide (566 mg, 1.75 mmol) was then added in one portion and the reaction was stirred at room temperature for 2 hours. The mixture was diluted with water (200 ml), stirred for 10 min and then extracted with ether (3×100 ml). The combined ether layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave a yellow oil. The crude product was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (98:2, by volume) to provide the title compound (2.00 g) as a colourless oil.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
566 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.47 mL
Type
reactant
Reaction Step Two
Quantity
566 mg
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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